molecular formula C22H21FN4O4S B11260388 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11260388
M. Wt: 456.5 g/mol
InChI Key: LEYDZALRXPYIFA-UHFFFAOYSA-N
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Description

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolothiazole core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiourea. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring .

For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells and microorganisms. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE lies in its specific substitution pattern and the presence of the fluorophenyl group, which may contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C22H21FN4O4S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H21FN4O4S/c1-29-17-10-14(11-18(30-2)19(17)31-3)21(28)24-8-7-16-12-32-22-25-20(26-27(16)22)13-5-4-6-15(23)9-13/h4-6,9-12H,7-8H2,1-3H3,(H,24,28)

InChI Key

LEYDZALRXPYIFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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